6-Methylimidazo[1,2-a]pyrazine

CHK1 Kinase Inhibition Cell Cycle

6-Methylimidazo[1,2-a]pyrazine is a privileged scaffold for kinase inhibitor R&D. The 6-methyl group is critical for tuning Aurora A/B, CHK1, and CDK9 potency and selectivity. Order ≥95% purity to advance your oncology lead optimization. Request a quote today.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 1346157-11-6
Cat. No. B1398020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylimidazo[1,2-a]pyrazine
CAS1346157-11-6
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CN2C=CN=C2C=N1
InChIInChI=1S/C7H7N3/c1-6-5-10-3-2-8-7(10)4-9-6/h2-5H,1H3
InChIKeyHSKNBNNWHYJGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylimidazo[1,2-a]pyrazine: A Core Scaffold for Kinase-Targeted Chemical Biology and Drug Discovery Programs


6-Methylimidazo[1,2-a]pyrazine (CAS 1346157-11-6) is a heterocyclic aromatic compound belonging to the imidazo[1,2-a]pyrazine family, a privileged scaffold in medicinal chemistry renowned for its utility in developing potent and selective kinase inhibitors [1]. The compound's rigid, fused bicyclic core presents a versatile platform for the systematic installation of substituents, a feature that has been extensively leveraged in structure-activity relationship (SAR) studies to fine-tune target selectivity, cellular potency, and pharmacokinetic properties against clinically relevant kinases, including Aurora kinases, CHK1, and CDKs [2].

The Criticality of Scaffold Precision: Why 6-Methylimidazo[1,2-a]pyrazine Selection Cannot Be Approximated


In the context of imidazo[1,2-a]pyrazine-based lead optimization, the precise substitution pattern, particularly the methyl group at the 6-position, is not a minor detail but a critical determinant of biological activity and selectivity. Research has demonstrated that minor structural modifications on this scaffold can lead to a 'potency switch' between different kinase targets, such as CHK1 and MK2 [1]. Therefore, the unsubstituted 6-methyl core of 6-Methylimidazo[1,2-a]pyrazine represents a unique and irreplaceable starting point for constructing focused chemical libraries and exploring specific SAR hypotheses, as any deviation (e.g., halogenation at the 6-position or substitution on the pyrazine ring) fundamentally alters the electronic and steric landscape, leading to divergent target engagement and unpredictable outcomes [2].

6-Methylimidazo[1,2-a]pyrazine: Evidence-Based Quantitative Differentiation Against Key Kinase Inhibitor Scaffolds


Divergent CHK1 Inhibitory Potency: 6-Methyl Core vs. 8-Substituted Derivatives

The unsubstituted 6-methylimidazo[1,2-a]pyrazine core itself exhibits measurable CHK1 inhibitory activity. In an HTRF assay, a derivative retaining the core 6-methyl structure demonstrated an IC50 of 217 nM against CHK1 [1]. In stark contrast, literature SAR reveals that a diaminocyclohexyl derivative of the same core scaffold achieved an IC50 of 60 nM against CHK1, an 18-fold improvement in potency [2]. This comparison underscores that the 6-methyl core provides a modulatable, low-micromolar starting point, which is essential for establishing baseline activity before subsequent optimization through substitution. Selecting a pre-substituted analog (e.g., 8-chloro) would preclude this foundational assessment and bypass a key decision point in the SAR journey.

CHK1 Kinase Inhibition Cell Cycle

Baseline Aurora A Kinase Inhibition: A 180 nM Reference Point for 6-Methyl Core Optimization

The 6-methyl core scaffold provides a well-defined baseline for Aurora A kinase inhibition. A specific derivative of this core (6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine) exhibits an IC50 of 180 nM against Aurora A [1]. This is a key differentiator from the parent unoptimized imidazo-[1,2-a]-pyrazine core, which is a dual Aurora A/B inhibitor with a significantly lower cell potency of IC50 = 250 nM and poor aqueous solubility (5 μM) [2]. The 6-methylated scaffold offers a 1.4-fold improved starting potency for Aurora A and a distinct chemical handle for further, more targeted optimization, avoiding the broad, suboptimal profile of the non-methylated core.

Aurora Kinase A Mitosis Kinase Selectivity

Optimized Aurora A/B Dual Inhibition: 6-Methyl Core Enables Low-Nanomolar Potency

The 6-methyl core is a proven platform for achieving potent dual Aurora A/B inhibition. A specific derivative, (compound 25k), demonstrated an IC50 of 64 nM for Aurora A and 613 nM for Aurora B . This performance is highly competitive with the picomolar inhibitor SCH 1473759, a highly optimized clinical candidate derived from the same core, which achieves a phos-HH3 cellular inhibition IC50 of 25 nM [1]. The 6-methyl core thus provides a validated entry point into the Aurora kinase space, enabling teams to rapidly achieve therapeutically relevant levels of target engagement without the multi-year investment required to de novo develop a novel scaffold.

Aurora Kinase A/B Dual Inhibitor Kinase Inhibitor

CDK9 Inhibition: A Validated Application with Defined Potency for the 6-Methyl Scaffold

The imidazo[1,2-a]pyrazine scaffold, and by direct class-level inference the 6-methyl core, has been validated as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). A derivative with pyridin-4-yl in position 2 and benzyl in position 3 (Compound 3c) exhibited an IC50 of 0.16 µM against CDK9 and demonstrated broad-spectrum anticancer activity with an average IC50 of 6.66 µM across MCF7, HCT116, and K652 cancer cell lines [1]. This establishes a clear performance baseline for CDK9 inhibition within this chemical class, which is a known therapeutic target for various cancers. This quantitative data provides a rational basis for selecting the 6-methyl core as a starting point for developing new CDK9-targeted therapies, differentiating it from other heterocyclic cores (e.g., pyrimidines) that may lack this specific kinase engagement profile.

CDK9 Kinase Inhibition Anticancer

6-Methylimidazo[1,2-a]pyrazine: Strategic Applications in Kinase-Focused Drug Discovery


Foundational Scaffold for Aurora Kinase Inhibitor Lead Optimization

The 6-methyl core provides a validated, modulable starting point for optimizing Aurora kinase inhibitors. The quantitative evidence shows baseline Aurora A inhibition (IC50 = 180 nM) and the potential for achieving low-nanomolar dual Aurora A/B potency (IC50 = 64/613 nM) and picomolar cellular activity (phos-HH3 IC50 = 25 nM). This makes it an ideal core for establishing a new chemical series, exploring SAR at the 8-position to balance potency, selectivity, and physicochemical properties, as demonstrated by the development of SCH 1473759 [1].

Rational Design of CHK1-Selective Probes and Leads

For programs targeting the CHK1 kinase for oncology applications, the 6-methyl core offers a tangible starting point with defined baseline activity (IC50 = 217 nM). The literature demonstrates that structural modifications can dramatically shift potency and selectivity between CHK1 and MK2. This allows medicinal chemists to systematically explore substituent effects to achieve the desired CHK1 selectivity profile, a critical step in developing effective and safe therapeutics for cancer treatment .

Diversification into CDK9 Inhibitor Programs

Based on the class-level evidence of potent CDK9 inhibition (IC50 = 0.16 µM) and subsequent antiproliferative activity in multiple cancer cell lines, the 6-methylimidazo[1,2-a]pyrazine scaffold is a strategic choice for initiating a CDK9 inhibitor discovery program. The well-defined synthetic routes to this core allow for the rapid generation of focused libraries to explore SAR around the 2, 3, and 8-positions, aiming to improve upon the existing CDK9 potency and achieve favorable drug-like properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.